4-Carboxy-2-chlorophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives, including 4-Carboxy-2-chlorophenylboronic acid, often involves organoborane chemistry. A practical synthesis method reported by Tao et al. (2002) involves the transformation of 2-tolylboronic acid with aqueous potassium permanganate under mild conditions, demonstrating the versatility and efficiency of boronic acid derivatization for creating complex boronic compounds (Tao, Goel, Singh, & Boykin, 2002).
Molecular Structure Analysis
The solid-state structures of 4-carboxyphenylboronic acids and their hydrates have been extensively studied, revealing the intricacies of their molecular arrangements. SeethaLekshmi and Pedireddi (2007) observed various crystallization forms, highlighting the conformational flexibility and heteromeric or homomeric interactions depending on the hydration state, which significantly influences the molecular geometry and potential applications of these compounds (SeethaLekshmi & Pedireddi, 2007).
Chemical Reactions and Properties
The reactivity of 4-Carboxy-2-chlorophenylboronic acid is characterized by its ability to participate in various chemical transformations, including Suzuki coupling reactions, which are facilitated by the boronic acid moiety. The study by Wang, Lu, and Ishihara (2018) demonstrates the catalytic prowess of phenylboronic acids in dehydrative amidation between carboxylic acids and amines, underscoring the compound's utility in synthesizing complex organic molecules (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
The physical properties of 4-Carboxy-2-chlorophenylboronic acid, including its solid-state structure and hydration states, are crucial for its application in material science and synthesis. The work by Shimpi, Seethalekshmi, and Pedireddi (2007) on the crystal structures of related boronic acids provides insight into the physical characteristics that influence the compound's stability, crystallizability, and interaction with other molecules (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Chemical Properties Analysis
The chemical properties of 4-Carboxy-2-chlorophenylboronic acid, such as its reactivity with amines and carboxylic acids, its role in catalysis, and its interaction with metals and other organic molecules, are foundational to its utility in synthetic chemistry. The cooperative catalysis by arylboronic acids and DMAPO, as shown by Ishihara and Lu (2016), exemplifies the compound's chemical versatility and its potential for innovative catalytic applications (Ishihara & Lu, 2016).
Scientific Research Applications
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Condensation Reactions with Stabilizer Chains at the Surface of Polystyrene Latex
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Suzuki Coupling Reactions
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Esterification
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Derivatization of Polyvinylamine
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Synthesis of Biologically Active Compounds
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Preparation of Boronic Acid Derivatives
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Synthesis of Isotopically Labeled Mercury
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Functionalization of Poly-SiNW for Detection of Dopamine
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
4-borono-3-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDHSNLXZRGWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590366 | |
Record name | 4-Borono-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-2-chlorophenylboronic acid | |
CAS RN |
851335-09-6 | |
Record name | 4-Borono-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851335-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Borono-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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